molecular formula C15H26N2O3 B2953223 Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate CAS No. 2307770-06-3

Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate

Cat. No.: B2953223
CAS No.: 2307770-06-3
M. Wt: 282.384
InChI Key: XMEYYWBJPDDSLH-NWDGAFQWSA-N
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Description

Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate is a synthetic organic compound with a complex, bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate typically involves a multi-step process. Key steps include the formation of the spirocyclic core through a cyclization reaction, which is followed by esterification to introduce the tert-butyl group. Specific reagents and catalysts are used to control stereochemistry and reaction conditions such as temperature and solvent are meticulously optimized to achieve high yields and purity.

Industrial Production Methods: While detailed industrial production methods for this specific compound may not be widely documented, industrial synthesis generally involves scaling up laboratory procedures with emphasis on cost-effectiveness, safety, and efficiency. Optimizations might include continuous flow reactions and the use of robust catalysts.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions where the furo[3,4-b]pyrrole ring may be susceptible to forming more oxidized derivatives.

  • Reduction: Reductive reactions can modify the piperidine moiety, leading to changes in biological activity or solubility.

  • Substitution: Various nucleophilic or electrophilic substitution reactions can occur, especially on the piperidine ring, modifying the compound’s properties.

Common Reagents and Conditions: Reagents like KMnO₄ for oxidation, NaBH₄ for reduction, and halogenating agents for substitution reactions are commonly used. Conditions such as reaction temperature, solvent choice, and reaction time are critical and optimized based on the desired product.

Major Products Formed: The major products will depend on the specific reactions undertaken but can range from more oxidized forms to reductively altered derivatives or substituted analogs with different functional groups attached.

Scientific Research Applications

Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate finds applications in several fields:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: In studies involving molecular interactions due to its unique structure.

  • Medicine: Potential use in drug design and development, leveraging its ability to interact with biological targets.

  • Industry: As an intermediate in the synthesis of materials or specialty chemicals.

Mechanism of Action

Compared to similar spirocyclic compounds, Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate stands out due to its particular ester functional group and the stereochemistry of its spiro junction. Similar compounds might include other spirocyclic esters or derivatives with different substituents but share the core spirocyclic architecture.

Comparison with Similar Compounds

  • Spiro[1,2,3a,4,6,6a-hexahydrobenzofuro[3,4-b]pyrrole]

  • Spiro[cyclopropane-1,4'-piperidine]

  • Tert-butyl spiro[cyclohexane-1,4'-piperidine]-1'-carboxylate

Each of these similar compounds may have unique properties that differentiate them from Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate, making them suitable for different applications in research and industry.

Properties

IUPAC Name

tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-14(2,3)20-13(18)17-6-4-15(5-7-17)10-16-12-9-19-8-11(12)15/h11-12,16H,4-10H2,1-3H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEYYWBJPDDSLH-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3C2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN[C@H]3[C@@H]2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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